![molecular formula C19H26O3 B1255450 2-[methyl-11C]Methoxyestradiol](/img/structure/B1255450.png)

2-[methyl-11C]Methoxyestradiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

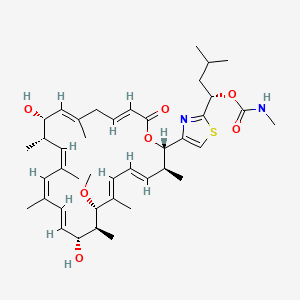

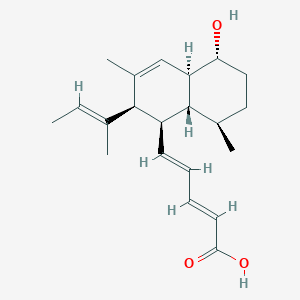

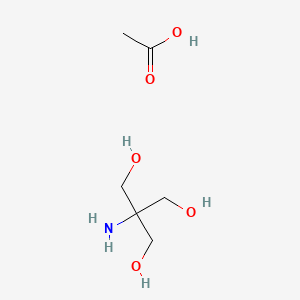

A metabolite of estradiol that lacks estrogenic activity and inhibits TUBULIN polymerization. It has antineoplastic properties, including inhibition of angiogenesis and induction of APOPTOSIS.

Applications De Recherche Scientifique

Angiogenesis Studies

2-[methyl-11C]Methoxyestradiol has been synthesized and evaluated for its potential in studying angiogenesis. Kang et al. (2011) developed a radiolabeled form of 2-methoxyestradiol, an angiogenesis inhibitor, for in vitro studies. This radiolabeled compound showed limited uptake by human umbilical vascular endothelial cells, suggesting its potential utility in determining molecular targets related to angiogenesis (Kang et al., 2011).

Cancer Research

2-methoxyestradiol, from which 2-[methyl-11C]Methoxyestradiol is derived, is known for its antitumorigenic and antiangiogenic effects. Zhu and Conney (1998) discussed how this compound, and possibly its endogenous formation, may protect against estrogen-induced cancers. The unique molecular mechanisms of action of 2-methoxyestradiol, distinct from those of the parent hormone estradiol, are also highlighted (Zhu & Conney, 1998).

Pharmacokinetics and Drug Development

Lee et al. (2007) explored the synthesis of 2-[methyl-(11)C]methoxyestradiol for in vivo angiogenesis studies, highlighting its pharmacokinetic properties and potential as a tracer in cancer research (Lee et al., 2007). Additionally, Lavallee et al. (2002) showed that 2-methoxyestradiol inhibits proliferation and induces apoptosis in various cell lines, independently of estrogen receptors. This indicates its potential as a non-estrogenic therapeutic agent (Lavallee et al., 2002).

Endocrinology

Axelrod and Goldzieher (1962) found that steroid-producing organs like the testis, ovary, and adrenal gland can transmethylate 2-hydroxyestradiol to 2-methoxyestradiol, indicating its physiological significance in endocrine functions (Axelrod & Goldzieher, 1962).

Selective Estrogen Receptor Modulators Research

Lao et al. (2017) designed and synthesized 2-methoxyestradiol analogs as dual selective estrogen receptor modulators, highlighting their potential in cancer treatment (Lao et al., 2017).

Propriétés

Formule moléculaire |

C19H26O3 |

|---|---|

Poids moléculaire |

301.4 g/mol |

Nom IUPAC |

(13S,17S)-2-(111C)methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12?,13?,15?,18-,19-/m0/s1/i2-1 |

Clé InChI |

CQOQDQWUFQDJMK-WHSJXHFESA-N |

SMILES isomérique |

C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=CC(=C(C=C34)O[11CH3])O |

SMILES canonique |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O |

Synonymes |

(17 beta)-2-methoxyestra-1,3,5(10)-triene-3,17-diol 2 Methoxyestradiol 2 Methoxyestradiol 17 beta 2 Methoxyoestradiol 2-(methyl-11C)methoxyestradiol 2-methoxyestradiol 2-methoxyestradiol, (17alpha)-isomer 2-methoxyestradiol-17 beta 2-methoxyoestradiol Panzem |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B1255377.png)

![(6E)-6-(3-ethoxy-4-hydroxybenzylidene)-2-(ethylsulfonyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1255379.png)

![4-[[(4S)-3-[2-(1-adamantyl)ethyl]-2-amino-4,5-dihydroimidazol-4-yl]methyl]phenol](/img/structure/B1255383.png)

![5,7-Dimethoxy-4-methyl-8-[3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)propyl]-1-benzopyran-2-one](/img/structure/B1255386.png)